N'-cyclohexyl-N-[(oxolan-2-yl)methyl]ethanediamide
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Overview
Description
N’-cyclohexyl-N-[(oxolan-2-yl)methyl]ethanediamide is a chemical compound with a complex structure that includes a cyclohexyl group, an oxolan-2-yl group, and an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexyl-N-[(oxolan-2-yl)methyl]ethanediamide typically involves the reaction of cyclohexylamine with oxolan-2-ylmethylamine in the presence of an appropriate catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
N’-cyclohexyl-N-[(oxolan-2-yl)methyl]ethanediamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-cyclohexyl-N-[(oxolan-2-yl)methyl]ethanediamide oxide, while reduction may produce N’-cyclohexyl-N-[(oxolan-2-yl)methyl]ethanediamide hydride.
Scientific Research Applications
N’-cyclohexyl-N-[(oxolan-2-yl)methyl]ethanediamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on cellular processes and as a tool for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of N’-cyclohexyl-N-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N’-cycloheptyl-N-[(oxolan-2-yl)methyl]ethanediamide
- N’-cyclohexyl-N-(oxolan-2-ylmethyl)oxamide
- N’-(2-cyclohexylethyl)-N-[(oxolan-2-yl)methyl]ethanediamide
Uniqueness
N’-cyclohexyl-N-[(oxolan-2-yl)methyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry, where other similar compounds may not be as effective .
Properties
IUPAC Name |
N'-cyclohexyl-N-(oxolan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c16-12(14-9-11-7-4-8-18-11)13(17)15-10-5-2-1-3-6-10/h10-11H,1-9H2,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQPGBAGLMAKEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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